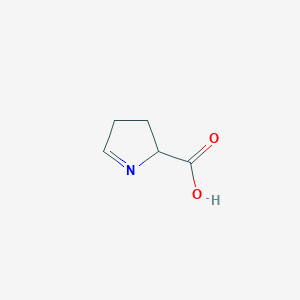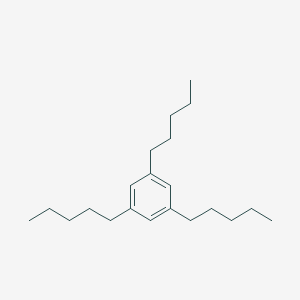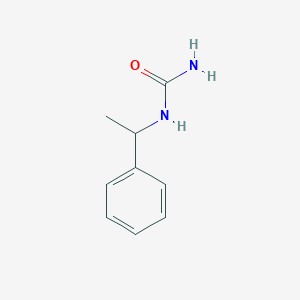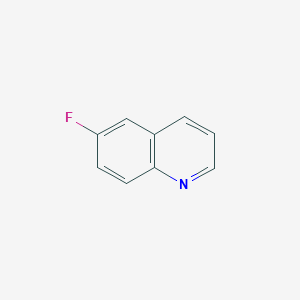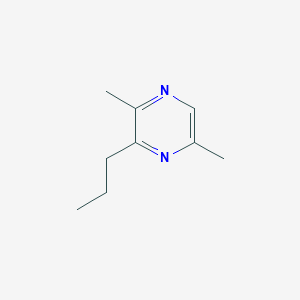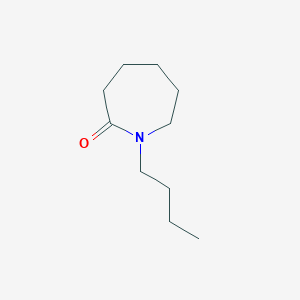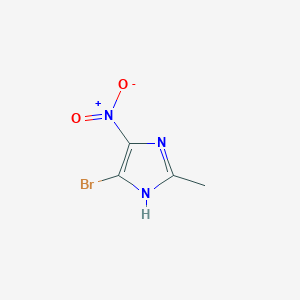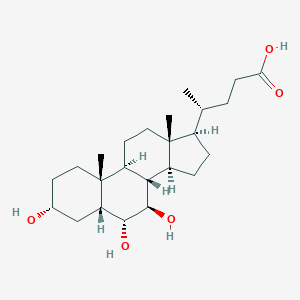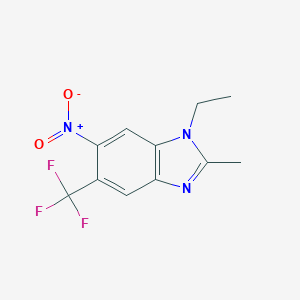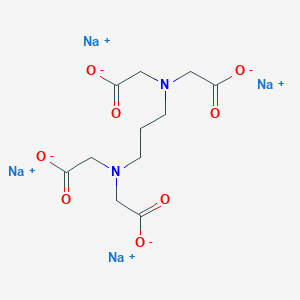
(2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Polyhydroxyalkanoates Research
Polyhydroxyalkanoates (PHAs)
These are intracellular biodegradable microbial polymers formed from different types of three-hydroxyalkanoic acids monomers. PHAs are biodegradable, biocompatible, and have promising applications due to their renewable nature and good material properties. However, their commercialization is limited by high costs compared to petroleum plastics (Amara, 2010).
Branched Chain Aldehydes in Foods
Branched Aldehydes
These compounds, including 2-methyl propanal and 2- and 3-methyl butanal, are significant for flavor in many food products. The production and degradation of these aldehydes from amino acids have been extensively reviewed, emphasizing their importance in food quality and flavor enhancement (Smit, Engels, & Smit, 2009).
Environmental Behavior and Fate of Ethers
Methyl tert‐butyl ether (MTBE)
A review of the environmental behavior and fate of MTBE shows that it can dissolve in water in large amounts when gasoline oxygenated with MTBE contacts water. The review discusses the solubility, sorption, biodegradation, and atmospheric fate of MTBE, providing insights into its environmental impact and the challenges associated with its use (Squillace, Pankow, Korte, & Zogorski, 1997).
Hydroxycinnamates and Antioxidant Activities
Hydroxycinnamates
This review focuses on hydroxycinnamates like ferulic, coumaric, caffeic, and sinapic acids, and their derivatives, discussing their occurrence, antioxidant activities, and the role of structural effects on their potency. It highlights the potential of hydroxycinnamates in reducing disease risk and promoting health, especially in grains, fruits, vegetables, and red wine (Shahidi & Chandrasekara, 2010).
Future Directions
The future research directions for this compound could include further investigation into its potential therapeutic applications, given its structural similarity to DOCETAXEL . Additionally, more detailed studies into its physical and chemical properties, as well as its safety profile, would be beneficial.
properties
IUPAC Name |
methyl (2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19)/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALQERIBRYGOK-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)[C@@H](C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

